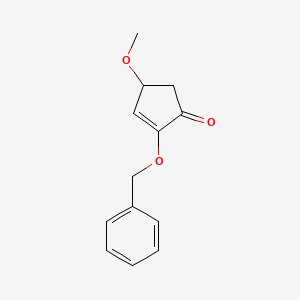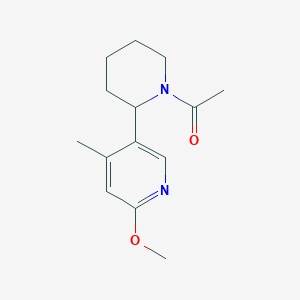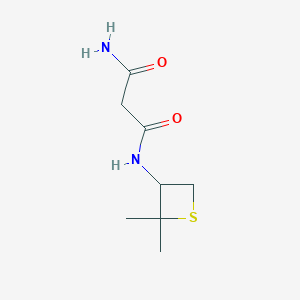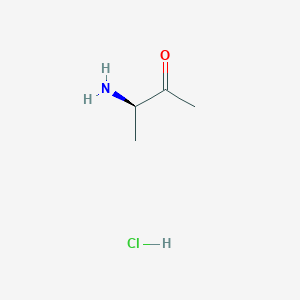
(R)-3-Aminobutan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Aminobutan-2-one hydrochloride is a chiral compound with significant importance in various scientific fields. It is a hydrochloride salt of ®-3-Aminobutan-2-one, which is an amino ketone. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminobutan-2-one hydrochloride typically involves the reaction of ®-3-Aminobutan-2-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminobutan-2-one hydrochloride can be scaled up using batch or continuous processes. The key steps involve the preparation of ®-3-Aminobutan-2-one, followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pH, and concentration, are optimized to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Aminobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amino ketones or amides.
Aplicaciones Científicas De Investigación
®-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-3-Aminobutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in metabolic pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways can vary based on the specific application and the biological system involved.
Comparación Con Compuestos Similares
(S)-3-Aminobutan-2-one hydrochloride: The enantiomer of ®-3-Aminobutan-2-one hydrochloride, with different stereochemistry.
3-Aminobutan-2-one: The parent compound without the hydrochloride salt.
4-Aminobutan-2-one: A structural isomer with the amino group at a different position.
Uniqueness: ®-3-Aminobutan-2-one hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C4H10ClNO |
|---|---|
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
(3R)-3-aminobutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |
Clave InChI |
PJUJCERLTHVZRL-AENDTGMFSA-N |
SMILES isomérico |
C[C@H](C(=O)C)N.Cl |
SMILES canónico |
CC(C(=O)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


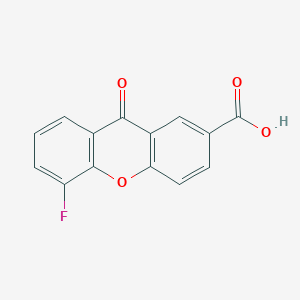
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)

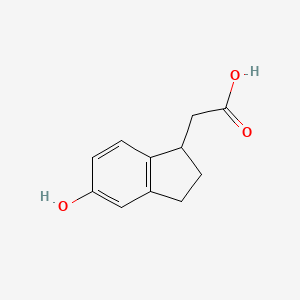
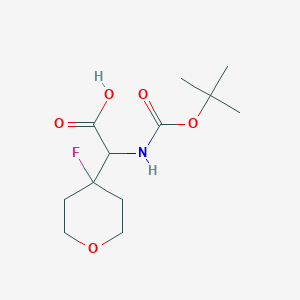

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)


